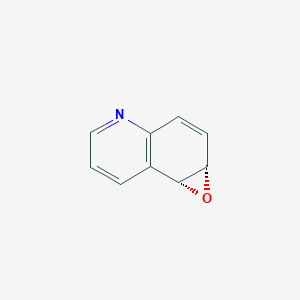
5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)- is an important compound in the field of organic chemistry. It is a chiral cyclic amine that has potential applications in various scientific research fields.
Wirkmechanismus
The mechanism of action of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)- is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in cancer cell growth, inflammation, and viral replication. It has also been shown to interact with certain receptors in the body, leading to its various biological effects.
Biochemische Und Physiologische Effekte
5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)- has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)- in lab experiments is its high purity and enantiomeric excess. This allows for accurate and reproducible results. However, one limitation is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for the research and development of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)-. One potential direction is the study of its potential use as a chiral ligand in asymmetric synthesis reactions. Another direction is the investigation of its mechanism of action and potential use in the treatment of cancer, inflammation, and viral infections. Additionally, the development of more efficient and environmentally friendly synthesis methods for this compound is also an area of interest.
Conclusion:
In conclusion, 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)- is an important compound in the field of organic chemistry. Its potential applications in various scientific research fields make it an area of interest for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Synthesemethoden
The synthesis of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)- involves the reaction of (S)-phenylglycinol with paraformaldehyde and acetic anhydride in the presence of a catalyst. The resulting product is then treated with sodium borohydride and hydrogen peroxide to form the desired compound. This method has been reported to yield high purity and enantiomeric excess of the (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)- isomer.
Wissenschaftliche Forschungsanwendungen
5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)- has potential applications in various scientific research fields. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. It has also been studied for its potential use as a chiral ligand in asymmetric synthesis reactions.
Eigenschaften
CAS-Nummer |
135096-28-5 |
|---|---|
Produktname |
5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)- |
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(1aS,7bR)-1a,7b-dihydrooxireno[2,3-f]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-5,8-9H/t8-,9+/m0/s1 |
InChI-Schlüssel |
DUTMSHWTRSUNIF-DTWKUNHWSA-N |
Isomerische SMILES |
C1=CC2=C(C=C[C@H]3[C@@H]2O3)N=C1 |
SMILES |
C1=CC2=C(C=CC3C2O3)N=C1 |
Kanonische SMILES |
C1=CC2=C(C=CC3C2O3)N=C1 |
Andere CAS-Nummern |
135096-28-5 |
Synonyme |
Oxireno[f]quinoline,1a,7b-dihydro-,(1aS)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



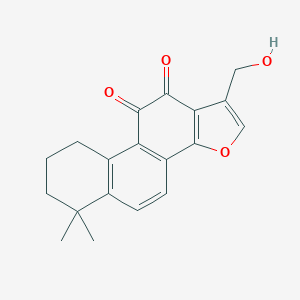


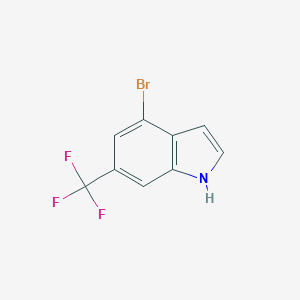
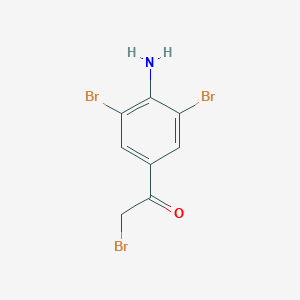
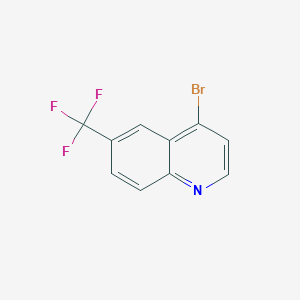
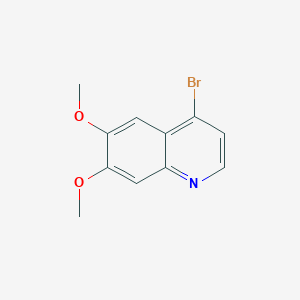
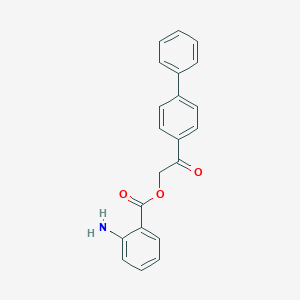
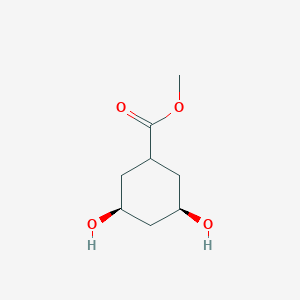
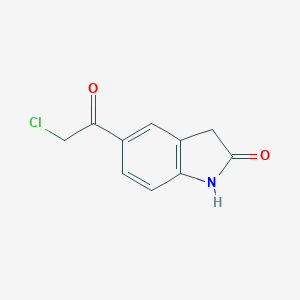
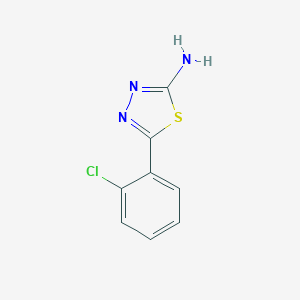
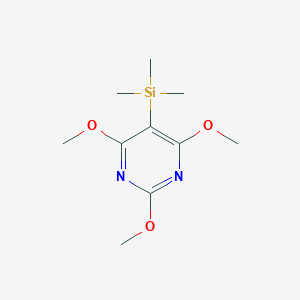
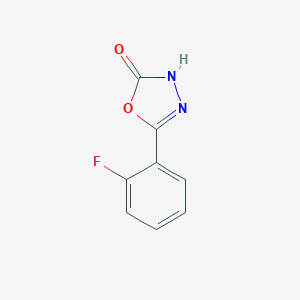
![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)